1-Fluoro-2-(2-fluoroethoxy)ethane

Description

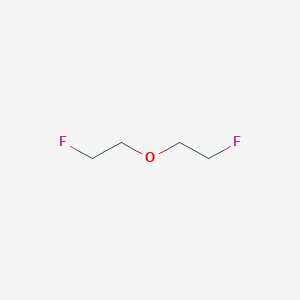

Structure

2D Structure

3D Structure

Properties

CAS No. |

373-21-7 |

|---|---|

Molecular Formula |

C4H8F2O |

Molecular Weight |

110.10 g/mol |

IUPAC Name |

1-fluoro-2-(2-fluoroethoxy)ethane |

InChI |

InChI=1S/C4H8F2O/c5-1-3-7-4-2-6/h1-4H2 |

InChI Key |

PEMRKDDXYZHSMU-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OCCF |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 2 2 Fluoroethoxy Ethane and Its Derivatives

Direct Synthesis Routes for 1-Fluoro-2-(2-fluoroethoxy)ethane

The direct synthesis of this compound involves the formation of the core C-O-C ether bond with the fluorine atoms already in place on the precursor molecules.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental strategy for forming carbon-fluorine and carbon-oxygen bonds. In the context of synthesizing this compound, this can involve either the displacement of a leaving group by a fluoride (B91410) ion or by a fluoroalkoxide.

One of the most common methods for introducing fluorine is through nucleophilic fluorination, where a leaving group (e.g., a tosylate or halide) is replaced by a fluoride ion. Reagents such as cesium fluoride (CsF) or other alkali metal fluorides are often employed. organic-chemistry.org The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of this type of transformation. organic-chemistry.org For instance, a precursor like 1-chloro-2-(2-chloroethoxy)ethane could potentially undergo a double Finkelstein reaction to yield the desired product.

Alternatively, the Williamson ether synthesis provides a pathway where a fluoroalkoxide is the nucleophile. This would involve reacting sodium 2-fluoroethoxide with 1-bromo-2-fluoroethane. This classical method is widely used for preparing unsymmetrical ethers. nih.gov

Modern variations of nucleophilic fluorination utilize advanced reagents. Deoxofluorinating agents like aminodifluorosulfinium tetrafluoroborates can convert alcohols to alkyl fluorides, often with high selectivity and fewer elimination byproducts compared to traditional reagents like DAST. organic-chemistry.org

| Reaction Type | Reactants | Reagents | Key Features |

| Nucleophilic Fluorination | Alcohol, Alkyl Halide | Alkali Metal Fluorides (e.g., KF, CsF) | Halogen exchange or deoxofluorination. organic-chemistry.orgorganic-chemistry.org |

| Williamson Ether Synthesis | Alcohol, Alkyl Halide | Base (e.g., NaH) | Formation of an ether from an alkoxide and an alkyl halide. nih.gov |

| Deoxofluorination | Alcohol | PyFluor, AlkylFluor | Conversion of hydroxyl groups to fluorides with high efficiency. organic-chemistry.org |

Ether Bond Formation Strategies

Beyond the classical Williamson synthesis, other strategies for forming the ether bond are continuously being developed. Iron-catalyzed reactions have emerged as an environmentally benign and efficient method for the direct etherification of alcohols. nih.gov For example, iron(III) triflate can catalyze the formation of symmetrical and unsymmetrical ethers from primary and secondary alcohols. nih.gov This methodology could potentially be adapted for the synthesis of this compound from 2-fluoroethanol (B46154).

Another approach involves the reaction of 2,2-difluoroethanol (B47519) with ethylene (B1197577) carbonate in the presence of a basic compound to produce 2-(2,2-difluoroethoxy)ethanol. google.com This intermediate can then be reacted with a compound containing a suitable leaving group to form a diether. google.com While this example leads to a difluorinated ether, the principle of using ethylene carbonate as an ethylene oxide surrogate is relevant for building the ethoxy-ethane backbone.

Advanced Synthesis of Related Fluoroether Scaffolds

The synthesis of related fluoroether scaffolds often employs versatile reactions that allow for the construction of a wide range of fluorinated ether derivatives.

Addition Reactions of Fluorinated Alcohols to Epoxides

The reaction of fluorine-containing alcohols with epoxides is a direct and efficient method for creating partially fluorinated ethers with a hydroxyl group, which can be further functionalized. fluorine1.rufluorine1.ru This reaction can be catalyzed by either acids or bases. fluorine1.ru

A notable example is the synthesis of ethylene glycol 2-fluoroethyl ether, which was achieved by heating a mixture of 2-fluoroethanol with ethylene oxide. fluorine1.ru This reaction directly forms the β-hydroxy ether structure that is a key feature of many fluoroether derivatives. The reaction of polyfluorinated alcohols with ethylene oxide or propylene (B89431) oxide similarly yields fluorine-containing diol ethers. fluorine1.ru More complex fluorinated alcohols, such as H(CF₂)nCH₂OH, have also been successfully added to hexafluoropropylene oxide (HFPO) in the presence of sodium hydroxide. fluorine1.rufluorine1.ru

| Fluorinated Alcohol | Epoxide | Catalyst/Conditions | Product Type |

| 2-Fluoroethanol | Ethylene Oxide | 170–180°C | Ethylene glycol 2-fluoroethyl ether fluorine1.ru |

| H(CF₂)nCH₂OH (n=4, 6) | Hexafluoropropylene Oxide (HFPO) | Sodium Hydroxide, 80°C | Fluorinated ether with acid functionality fluorine1.ru |

| General Fluorinated Alcohols | Ethylene Oxide, Propylene Oxide | Acid or Base | Fluorine-containing diol ethers fluorine1.ru |

Condensation Reactions with Formaldehyde (B43269) and Aldehydes

Formaldehyde is a highly reactive C1 building block that can be used to link alcohol molecules, including fluorinated ones, to form ethers. The interaction of fluorinated alcohols with formaldehyde in the presence of acid catalysts such as HCl, HF, or H₂SO₄ can lead to the formation of ether linkages. fluorine1.ru For example, the reaction between 2-fluoroethanol and trioxane (B8601419) (a trimer of formaldehyde) can yield different products depending on the reaction conditions and stoichiometry. fluorine1.ru

The high reactivity of formaldehyde compared to other aldehydes is due to its high electrophilicity and minimal steric hindrance. youtube.com This unique reactivity is harnessed in reactions like the Tollens condensation, where formaldehyde reacts with other carbonyl compounds. youtube.com In the context of ether synthesis, the condensation of an alcohol with formaldehyde typically proceeds through the formation of a hemiacetal, which can then react with another alcohol molecule to form a formal acetal, effectively linking the two alcohol moieties with a methylene (B1212753) bridge. The reaction can be catalyzed by either acid or base. stackexchange.comresearchgate.net

Transetherification Processes

Transetherification is a process where an existing ether reacts with an alcohol to form a new, unsymmetrical ether. This method is particularly useful for creating more complex ethers from simpler, often symmetrical, starting materials. nih.gov Iron(III) triflate has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols, yielding unsymmetrical ethers in good yields. nih.gov This process is thermodynamically driven, as the unsymmetrical ethers are often more stable. nih.gov This strategy allows for the synthesis of ethers that might be difficult to access through direct etherification methods and tolerates various functional groups, including alkenes and alkynes. nih.gov

Electrochemical Fluorination Techniques

Electrochemical fluorination represents a significant method for the synthesis of fluorinated organic compounds. This technique involves the anodic oxidation of a starting material, which leads to the formation of a cation-radical in the initial step. Following this, a chemical step occurs where a proton is separated from the cation-radical. The resulting new radical is then further oxidized electrochemically. The final step involves the reaction of the formed cation with a nucleophilic agent to yield the fluorinated product. thieme-connect.de The electrochemical perfluorination of various compounds is achievable, provided they are soluble in anhydrous hydrogen fluoride; otherwise, the yields of perfluorinated products are extremely low. thieme-connect.de

A notable advancement in this field is a scalable, versatile, and safe electrochemical fluorination protocol that proceeds through a transient (difluoroiodo)arene, generated by the anodic oxidation of an iodoarene mediator. nih.gov This method is advantageous as it allows for the uninterrupted generation and immediate use of (difluoroiodo)arenes, which are otherwise toxic and chemically unstable. nih.gov High flow rates in this system have facilitated productivities of up to 834 mg per hour with significantly reduced reaction times. nih.gov

The mechanism of electrochemical fluorination is still a subject of debate. One proposed mechanism involves an intermediate nickel fluoride (with nickel in the +III/+IV oxidation state) as the active fluorinating agent, which would explain the induction period observed as the nickel fluoride layer forms on the nickel surface. thieme-connect.de Another postulated mechanism is radical fluorination, involving the oxidation of the fluoride anion to a radical. thieme-connect.de

| Product | Yield |

| 2,3-difluoro-2,3-dimethylbutane | 22% |

| 2,3-difluoro-2-methylbutane | 23% |

| 2,2-difluoro-3-methylbutane | 11% |

Precursor Chemistry and Intermediate Role in Organic Synthesis

2-Fluoroethanol (CH₂FCH₂OH) is a foundational building block in the synthesis of more complex fluorinated molecules. wikipedia.org It is a colorless liquid and one of the simplest stable fluorinated alcohols. wikipedia.org Historically, it was synthesized by treating 2-chloroethanol (B45725) with potassium fluoride in a Finkelstein reaction. wikipedia.org Similar methods start from 2-bromoethanol (B42945) or (1,3)-dioxolan-2-one. wikipedia.org In basic solutions, 2-fluoroethanol can undergo dehydrofluorination to produce acetaldehyde. wikipedia.org Its reaction with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base yields the corresponding triflate ester. wikipedia.org

The construction of carbon-fluorine bonds is a rapidly growing area in chemical synthesis due to the unique properties that fluorine imparts to molecules, such as enhanced lipophilicity, membrane permeability, and metabolic stability. nih.gov This has led to a significant increase in the number of fluorinated pharmaceuticals on the market. nih.gov

The introduction of a fluoroethoxy group can be a key step in the synthesis of complex molecules. For instance, in the development of radiotracers for positron emission tomography (PET), the fluoroethyl group is often introduced in the final steps of a synthetic sequence.

Radiochemical Synthesis and Isotopic Labeling Strategies

Fluorine-18 (B77423) ([¹⁸F]) is the most commonly used radioisotope in PET radiopharmaceuticals due to its favorable physical and nuclear characteristics, including a 109.7-minute half-life and high specific activity. nih.gov The introduction of [¹⁸F] is typically achieved through nucleophilic or electrophilic substitution reactions. nih.gov

A common strategy for introducing [¹⁸F] into a molecule is through [¹⁸F]fluoroethylation. This often involves a two-step, one-pot synthesis where [¹⁸F]fluoroethyltosylate is first prepared and then reacted with a suitable precursor. rsc.org The radiosynthesis of [¹⁸F]FEt-PPZ, a potential tumor imaging agent, follows this procedure, starting with the trapping of cyclotron-produced [¹⁸F]fluoride on a QMA anion exchanger cartridge. rsc.org The fluoride is then eluted and activated for the nucleophilic substitution reaction. rsc.org

Direct [¹⁸F]-labeling on heteroaromatic rings can also be achieved with high radiochemical yields using leaving groups like NO₂, N⁺Me₃, Br, I, or Cl at the 2- and 4-positions. nih.gov These reactions are typically carried out in the presence of potassium carbonate and Kryptofix₂₂₂ in solvents like DMSO or DMF at high temperatures. nih.gov

| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (Decay-Corrected) |

| [¹⁸F]FE-DPN | 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) | Nucleophilic one-pot, two-step | 44.5 ± 10.6% |

| [¹⁸F]FEt-PPZ | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | One-pot, two-step via [¹⁸F]fluoroethyltosylate | 32 ± 5.8% |

The optimization of radiosynthesis protocols is crucial for improving radiochemical yield, purity, and molar activity, as well as for enabling efficient production for research and clinical applications. bohrium.com Key parameters that are often investigated include the type and amount of base, precursor concentration, reaction temperature, and reaction time. bohrium.com

For the synthesis of the µ-opioid receptor radioligand [¹⁸F]FE-DPN, an optimized direct nucleophilic ¹⁸F-fluorination and deprotection protocol was developed for a fully automated synthesis module. researchgate.net By using an Oasis Max 1cc cartridge for fluorine-18 trapping with a reduced amount of K₂CO₃, [¹⁸F]FE-DPN was produced with a high radiochemical yield of 44.5 ± 10.6% (decay-corrected), a radiochemical purity greater than 99%, and a molar activity of 32.2 ± 11.8 GBq/µmol within 60-65 minutes. researchgate.netuio.no This optimization also led to a reduction in radioactive by-products. bohrium.com

High-throughput methods, such as using droplet-based reaction arrays on patterned silicon chips, have been developed to accelerate the optimization of radiosynthesis. nih.gov This platform allows for the parallel execution of numerous small-scale reactions, enabling the rapid study of various reaction parameters with minimal reagent consumption. nih.gov For example, the synthesis of [¹⁸F]fallypride has been optimized using this technique by varying precursor concentrations across a 16-site reaction chip. nih.gov

Spectroscopic and Structural Characterization of 1 Fluoro 2 2 Fluoroethoxy Ethane

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) for 1-Fluoro-2-(2-fluoroethoxy)ethane (C₄H₈F₂O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 110.06 Da).

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for ethers include cleavage of the C-O and C-C bonds. For this molecule, characteristic fragmentation would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the formation of a stable oxonium ion.

Loss of a fluoroethyl group: Fragmentation leading to the loss of a CH₂CH₂F radical.

Cleavage of the C-F bond, though generally less favorable than C-C or C-O bond cleavage.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₄H₈F₂O]⁺ | 110 | Molecular Ion |

| [M - CH₂F]⁺ | [C₃H₅FO]⁺ | 77 | Loss of a fluoromethyl radical |

| [CH₂OCH₂CH₂F]⁺ | [C₃H₆FO]⁺ | 77 | Cleavage of C-C bond |

| [CH₂=O⁺-CH₂CH₂F] | [C₃H₆FO]⁺ | 77 | Oxonium ion from α-cleavage |

| [CH₂CH₂F]⁺ | [C₂H₄F]⁺ | 47 | Fluoroethyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from the C-F and C-O ether linkages.

The key vibrational modes and their expected frequencies are:

C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.

C-F stretching: This is a very strong and characteristic absorption for organofluorine compounds, typically found in the 1000-1200 cm⁻¹ range. The high electronegativity of fluorine results in a highly polar bond and thus a strong IR absorption.

C-O-C stretching: The asymmetric stretching of the ether group gives rise to a strong, characteristic band, usually around 1100-1150 cm⁻¹. This band may overlap with the C-F stretching vibrations.

CH₂ bending: Scissoring and rocking vibrations for the methylene (B1212753) groups are expected in the 1400-1480 cm⁻¹ region.

The presence of strong bands in the 1000-1200 cm⁻¹ region would be a clear indicator of the fluoroether structure. acs.org

Chemical Reactivity and Stability Profiles of 1 Fluoro 2 2 Fluoroethoxy Ethane

General Reactivity Patterns and Reaction Mechanisms

Ethers are generally characterized by their low chemical reactivity, which makes them suitable as solvents in a variety of chemical reactions. The carbon-oxygen bond in ethers is not easily cleaved. libretexts.org However, under specific and often harsh conditions, they can undergo reactions such as cleavage with strong acids. libretexts.org

The presence of fluorine atoms in 1-Fluoro-2-(2-fluoroethoxy)ethane is expected to further enhance its stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This inherent strength makes the C-F bond resistant to many chemical transformations. alfa-chemistry.com

One common reaction of ethers is autoxidation in the presence of atmospheric oxygen, which proceeds via a radical-chain mechanism to form unstable peroxides. libretexts.orgyoutube.com This process can be hazardous, as the accumulation of peroxides can lead to explosions, particularly upon heating. libretexts.org

The synthesis of similar fluoroethers, such as bis(2,2,2-trifluoroethyl) ether, has been achieved by reacting the sodium salt of the corresponding fluoroalcohol with an alkyl halide under high pressure and elevated temperatures for extended periods. google.com This suggests that the synthesis of this compound likely requires forcing conditions, underscoring the general low reactivity of the precursor fluoroalcohols.

| Reaction Type | General Reactivity of Ethers | Influence of Fluorine |

| Acid Cleavage | Cleaved by strong acids (e.g., HBr, HI). libretexts.org | The electron-withdrawing effect of fluorine may influence the reaction rate. |

| Autoxidation | Susceptible to forming explosive peroxides via a radical mechanism. libretexts.orgyoutube.com | The stability of C-F bonds may affect the initiation and propagation steps. |

| Nucleophilic Substitution | The ether oxygen is a poor leaving group unless protonated. youtube.com | Fluorine's inductive effect can influence the electrophilicity of adjacent carbons. |

Table 1: General Reactivity Patterns of Ethers and the Influence of Fluorine. This table is based on general principles of ether reactivity and the known properties of the C-F bond.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is expected to be high. The carbon-fluorine bond is known for its resistance to hydrolysis. alfa-chemistry.comvaia.com While the ether linkage is more susceptible to cleavage than a C-C bond, ethers are generally stable to hydrolysis under neutral and basic conditions. libretexts.org

Degradation, if it were to occur under harsh conditions, would likely proceed via cleavage of the ether bond. Under strongly acidic conditions, the ether oxygen can be protonated, creating a good leaving group and facilitating nucleophilic attack by the counter-ion of the acid. libretexts.org

Given the lack of specific experimental data on the degradation of this compound, potential degradation pathways are inferred from the general chemistry of ethers. Thermal decomposition of fluoropolymers and other fluorinated compounds often requires high temperatures and can lead to the formation of various smaller fluorinated and non-fluorinated molecules. cedarville.edunih.govnih.gov

Radical Stability and Reactivity in Reaction Systems

The stability of any radical intermediates formed from this compound will influence its reactivity in radical-mediated processes. The stability of alkyl radicals generally increases in the order of methyl < primary < secondary < tertiary. libretexts.org This is attributed to hyperconjugation and the electron-donating nature of alkyl groups. libretexts.org

However, the presence of highly electronegative atoms like fluorine can have a destabilizing effect on an adjacent radical center. masterorganicchemistry.com Therefore, a radical formed at one of the fluorinated carbons in this compound would likely be less stable than a non-fluorinated alkyl radical in a similar position.

Conversely, a radical formed on a carbon atom alpha (adjacent) to the ether oxygen is stabilized by resonance. youtube.comacs.org This makes the hydrogens on the carbons adjacent to the ether oxygen more susceptible to abstraction in radical reactions. acs.org Ethers are known to be susceptible to attack by radicals, which is the basis for their autoxidation. libretexts.org

| Radical Position | Expected Relative Stability | Influencing Factors |

| On Fluorinated Carbon | Less Stable | Destabilizing inductive effect of fluorine. masterorganicchemistry.com |

| Alpha to Ether Oxygen | More Stable | Resonance stabilization from the adjacent oxygen atom. youtube.comacs.org |

Table 2: Predicted Relative Stability of Radical Intermediates of this compound. This table is based on general principles of radical stability.

Coordination Chemistry and Interactions with Metal Species

Ethers can act as Lewis bases and coordinate to metal centers through the lone pairs of electrons on the oxygen atom. wikipedia.org They are considered weak, L-type ligands. wikipedia.org The resulting metal-ether complexes are often soluble in organic solvents. wikipedia.org

The presence of electron-withdrawing fluorine atoms in this compound would be expected to decrease the basicity of the ether oxygen, thereby weakening its ability to coordinate to metal ions compared to a non-fluorinated ether. Studies on the interaction of perfluorodiethyl ether with a ruthenium surface showed that the ether desorbs at relatively low temperatures, indicating a weak ether-surface bond. aip.org

Crown ethers, which are cyclic polyethers, are well-known for their ability to selectively coordinate with metal cations, with the stability of the complex often depending on the relative size of the cation and the ether's cavity. researchgate.netnih.gov While this compound is an acyclic ether, the principles of Lewis acid-base interactions are still applicable. The interaction of fluorinated ethers with Lewis acids, such as in frustrated Lewis pairs, has been a subject of research, demonstrating that even with reduced basicity, interactions can occur. rsc.orgresearchgate.net

Theoretical and Computational Investigations of 1 Fluoro 2 2 Fluoroethoxy Ethane

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to elucidating the electronic properties and bonding nature of 1-fluoro-2-(2-fluoroethoxy)ethane.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For molecules like this compound, DFT calculations, often using functionals like B3LYP with various basis sets, can predict a range of molecular properties. These calculations provide insights into the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. For instance, DFT can be employed to analyze the impact of the fluorine atoms on the electron distribution and reactivity of the molecule.

While specific DFT studies on this compound are not extensively detailed in publicly available literature, the principles of DFT applied to similar fluorinated ethers and ethanes can be extrapolated. For example, studies on related molecules like 1,2-difluoroethane (B1293797) show that DFT can accurately predict rotational barriers and the relative stabilities of different conformers. osti.gov These calculations often reveal the subtle interplay of steric and electronic effects, such as hyperconjugation, which govern the molecule's preferred geometry.

Computational studies on analogous molecules like 1,2-dihaloethanes have shown that the conformational preferences are a result of a balance between steric hindrance and electrostatic interactions. osti.govyoutube.com For 1,2-difluoroethane, the gauche conformer is found to be more stable than the anti conformer, a phenomenon attributed to the gauche effect. osti.govupenn.edu This effect is a deviation from the typical expectation that steric repulsion would favor the anti conformation where the bulky groups are furthest apart.

The rotational barrier, which is the energy required to rotate from one conformation to another, can also be calculated. In ethane (B1197151), this barrier is approximately 2.875 kcal/mol. mdpi.comresearchgate.netresearchgate.net For substituted ethanes, like those containing halogens, these barriers can be slightly larger due to increased steric hindrance and electrostatic repulsion. youtube.com The table below illustrates the calculated rotational barriers for ethane using different levels of theory.

Table 1: Calculated Rotational Barriers (ΔErot in kcal/mol) for Ethane

| Level of Theory | ΔErot (kcal/mol) |

|---|---|

| B3LYP/6-31G(d,p) | 2.8020 mdpi.com |

This table is based on data for ethane and provides a reference for the types of calculations that can be applied to this compound.

Molecular Dynamics (MD) Simulations for Solvation and Transport Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the behavior of this compound in a solution and its transport properties. By simulating the interactions between the solute and solvent molecules, MD can predict properties such as diffusion coefficients and solvation free energies.

Free-Energy Calculations for Ligand-Target Interactions

Free-energy calculations are a computational technique used to predict the binding affinity between a ligand (in this case, potentially this compound or a derivative) and a biological target, such as a protein or enzyme. These calculations are a cornerstone of computer-aided drug design.

Methods like docking simulations can predict the preferred orientation of a ligand when it binds to a target and estimate the strength of the interaction. frontiersin.org The "glide score" is one such metric, where a more negative value indicates a stronger binding affinity. frontiersin.org For instance, in a study on potential COVID-19 drugs, the antibiotic tobramycin (B1681333) showed a high glide score, suggesting a strong interaction with the main protease of the virus. frontiersin.org While no specific ligand-target interaction studies involving this compound are published, this approach could be used to screen its potential biological activity.

In Silico Approaches to Structure-Property Relationships and Predictive Modeling

In silico methods encompass a wide range of computational techniques used to predict the properties of molecules based on their chemical structure. These approaches are valuable for understanding how the arrangement of atoms in this compound influences its physical and chemical characteristics.

By analyzing the structure of a molecule, predictive models can estimate properties such as boiling point, vapor pressure, and solubility. These models often rely on quantitative structure-property relationship (QSPR) studies, which correlate the chemical structure with observed properties. For fluorinated compounds, these models can help in designing molecules with specific desired characteristics. For example, computational studies on fluoropyridines have been used to analyze their reactivity and spectral behaviors. researchgate.net

The table below lists some computed properties for this compound, which can be derived from its structure using computational tools.

Table 2: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H8F2O nih.govmolbase.com |

| Molecular Weight | 110.103 g/mol molbase.com |

This data provides a fundamental basis for further predictive modeling and understanding the structure-property relationships of this compound.

Applications of 1 Fluoro 2 2 Fluoroethoxy Ethane in Advanced Technologies and Materials Science

Electrolyte Design and Performance in Electrochemical Energy Storage

The performance, safety, and longevity of high-energy-density batteries, such as lithium-ion batteries (LIBs), are intrinsically linked to the composition of the electrolyte. Fluoroethers like 1-Fluoro-2-(2-fluoroethoxy)ethane are being explored as critical components to overcome the limitations of conventional carbonate-based electrolytes.

Role as an Electrolyte Component in Lithium-Ion Batteries

Research into fluorinated 1,2-diethoxyethane (B108276) (DEE) derivatives, which are structurally similar to this compound, reveals that a modest degree of fluorination is beneficial. rsc.org Unlike highly fluorinated ethers, which can suffer from low ionic conductivity and poor salt-dissolving ability, lightly fluorinated ethers aim to strike a balance. They retain good ionic conductivities and solvation properties, similar to traditional ethers, while gaining the enhanced electrochemical stability conferred by fluorine. rsc.orgresearchgate.net This balance is critical for developing electrolytes that can support high-performance lithium metal batteries. rsc.org

Table 1: Profile of this compound as a Battery Electrolyte Component

| Property | Description | Source |

|---|---|---|

| Component Type | Electrolyte Additive / Co-solvent | msesupplies.commsesupplies.com |

| Primary Function | To enhance battery performance, stability, and longevity. | msesupplies.com |

| Key Structural Feature | Strategic, light fluorination of an ether backbone. | rsc.org |

| Advantage | Improves oxidative stability compared to non-fluorinated ethers, which is crucial for high-voltage applications. | rsc.orgacs.org |

| Performance Goal | To form a stable protective layer on electrodes, improving cyclability and discharge capacity retention. | msesupplies.com |

Influence on Cation Solvation and Ionic Transport Mechanisms

This weakened solvation can be advantageous. In some systems, it facilitates easier de-solvation of the Li⁺ ion at the electrode surface, which is necessary for rapid electrochemical reactions. However, the degree and position of fluorination are critical. researchgate.net While extensive fluorination can drastically reduce ionic conductivity by diminishing the solvent's ability to dissolve the lithium salt, a lower degree of fluorination, as seen in this compound, may offer a more optimal balance. rsc.orgresearchgate.net Studies on related molecules show that lightly fluorinated ethers can maintain high ionic conductivities, suggesting they preserve effective transport pathways for lithium ions while benefiting from increased stability. rsc.org

Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation

One of the most significant contributions of fluorinated electrolyte components is their ability to form a robust and stable solid electrolyte interphase (SEI) on the surface of the anode. rsc.orgpsu.edu The SEI is a passivation layer that forms during the initial charging cycles from the decomposition of electrolyte components. Its quality is paramount for preventing continuous electrolyte degradation and suppressing the growth of lithium dendrites, which can cause short circuits and battery failure. researchgate.net

Fluorinated ethers like this compound are designed to participate directly in the formation of this critical layer. Upon reduction at the low potentials of the anode, the C-F bond can be broken, leading to the formation of lithium fluoride (B91410) (LiF) as a key inorganic component of the SEI. researchgate.netpnas.org An SEI rich in LiF is known to be dense, electronically insulating, and an efficient conductor of Li⁺ ions. This LiF-based interphase is more stable than the SEI formed from conventional carbonate electrolytes, leading to improved cycling efficiency and a longer battery life. researchgate.netpsu.edu Research on various fluoroether-based electrolytes confirms their participation in redox reactions at both the anode and cathode, forming protective layers that prevent parasitic reactions and improve the utilization of active materials. psu.edunih.gov

Table 2: Comparison of SEI Layer Characteristics

| Feature | SEI from Conventional Carbonate Electrolytes | SEI from Fluorinated Ether-Containing Electrolytes | Source |

|---|---|---|---|

| Primary Components | Lithium alkyl carbonates, Li₂CO₃ | Lithium Fluoride (LiF), polycarbonates, polyethers | researchgate.netpsu.edu |

| Morphology | Often non-uniform, can be porous | Denser, more uniform, potentially grainy with LiF | pnas.org |

| Ionic Conductivity | Variable | High Li⁺ conductivity through the LiF matrix | researchgate.net |

| Stability | Prone to dissolution or rupture during cycling | Mechanically robust and electrochemically more stable | rsc.org |

| Function | Passivates the anode | Forms a highly effective barrier against dendrite growth and further electrolyte decomposition | researchgate.netpsu.edu |

Development of Novel Solvents and Reaction Media in Organic Synthesis

While fluorinated solvents are valued in certain areas of organic chemistry for their unique properties, such as thermal stability and specific solubility characteristics, there is currently no documented application of this compound as a solvent or reaction medium in organic synthesis within the reviewed scientific literature.

Applications as a Building Block in Polymer and Materials Science

The synthesis of advanced polymers and materials often relies on functionalized monomers, or building blocks, to impart specific properties to the final product. Although this compound possesses reactive sites that could theoretically allow it to be incorporated into larger molecular structures, there is no information in the available literature to suggest its use as a building block or monomer in polymer and materials science. psu.edu

Table 3: List of Chemical Compounds

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | C₄H₈F₂O | Primary subject of the article; electrolyte additive |

| Lithium Fluoride | LiF | Key component of the Solid Electrolyte Interphase (SEI) |

| 1,2-diethoxyethane (DEE) | C₆H₁₄O₂ | Reference non-fluorinated ether solvent |

| Lithium (ion) | Li⁺ | Charge carrier in lithium-ion batteries |

| Fluoroethylene Carbonate (FEC) | C₃H₃FO₃ | Reference fluorinated electrolyte additive |

Biomedical and Life Science Research Applications of 1 Fluoro 2 2 Fluoroethoxy Ethane Derivatives

Design and Development of Radiotracers for Positron Emission Tomography (PET)

The 1-fluoro-2-(2-fluoroethoxy)ethane group, when labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), serves as a critical component in the design of radiotracers for Positron Emission Tomography (PET). The presence of the fluoroethoxy group can enhance the metabolic stability and influence the biodistribution of the tracer, making it a valuable tool for non-invasively visualizing and quantifying physiological and pathological processes at the molecular level.

Derivatives of this compound have been instrumental in the development of PET radiotracers that target specific biological entities, such as amino acid transporters, which are often upregulated in cancerous cells.

One prominent area of research involves the synthesis and evaluation of ¹⁸F-labeled fluoroethoxy tryptophan analogues for tumor imaging. nih.gov These tracers are designed to mimic the natural amino acid tryptophan and are taken up by cancer cells through specific transporters, such as the L-type amino acid transporter 1 (LAT1). The LAT1 system is overexpressed in many human tumors and plays a crucial role in supplying essential amino acids for rapid cell growth and proliferation. snmjournals.org

Researchers have synthesized and evaluated several fluoroethoxy tryptophan derivatives, including 4-(2-[¹⁸F]fluoroethoxy)-DL-tryptophan ([¹⁸F]4-FEHTP), 6-(2-[¹⁸F]fluoroethoxy)-DL-tryptophan ([¹⁸F]6-FEHTP), and 7-(2-[¹⁸F]fluoroethoxy)-DL-tryptophan ([¹⁸F]7-FEHTP). nih.gov Preclinical studies in tumor-bearing mice have demonstrated that these tracers accumulate in tumors, allowing for their visualization with PET. nih.govsnmjournals.org Notably, [¹⁸F]6-FEHTP exhibited a high tumor-to-background ratio, suggesting its potential for effective tumor imaging. nih.gov The uptake of these tracers is primarily mediated by the LAT system, highlighting their specificity for this transport mechanism. nih.govsnmjournals.org

Another example is the development of 5-(2-[¹⁸F]fluoroethoxy)-L-tryptophan (¹⁸F-L-FEHTP) as a PET probe for imaging endocrine tumors and quantifying LAT1 activity. snmjournals.org Studies have shown that ¹⁸F-L-FEHTP accumulates in both endocrine and nonendocrine tumor models through LAT1 transport. snmjournals.org This tracer has also been investigated for its potential to image pancreatic beta cell function, as LAT1 may serve as a biomarker for endoplasmic reticulum (ER) stress, a process implicated in the decline of beta cell mass in diabetes. nih.gov While ¹⁸F-L-FEHTP showed high specificity for the pancreas, studies in a mouse model of diabetes indicated that changes in its uptake did not directly correlate with beta cell function or mass. nih.gov

The application of fluoroethoxy-containing radiotracers extends beyond amino acid transport. For instance, (2-(2-[¹⁸F]fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium salt ([¹⁸F]FETMP) has been synthesized as a potential agent for myocardial perfusion imaging. nih.gov This lipophilic cation is designed to accumulate in the mitochondria of cardiomyocytes in response to the negative mitochondrial membrane potential, offering a potential tool for assessing heart muscle viability. nih.gov

Table 1: Examples of this compound Derivatives as PET Radiotracers for Targeting Specific Biological Systems

| Radiotracer | Target | Application | Key Findings |

|---|---|---|---|

| [¹⁸F]6-FEHTP | L-type amino acid transporter (LAT1) | Tumor Imaging | Showed the highest tumor/background ratio compared to other tryptophan analogues in xenograft-bearing mice. nih.gov |

| ¹⁸F-L-FEHTP | L-type amino acid transporter (LAT1) | Tumor and Pancreas Imaging | Accumulates in endocrine and nonendocrine tumors via LAT1; shows high specificity for the pancreas. snmjournals.orgnih.gov |

| [¹⁸F]FETMP | Mitochondrial Membrane Potential | Myocardial Perfusion Imaging | Preferential accumulation in the myocardium of mice and rats. nih.gov |

While direct examples of this compound derivatives as hypoxia or neuroinflammation markers are not prevalent in the reviewed literature, the principles of their design can be conceptually extended to these applications. The development of PET radiotracers for such complex biological processes often relies on the strategic incorporation of imaging moieties, like ¹⁸F-fluoroethoxy groups, onto targeting vectors.

For instance, the development of a PET radiotracer for monitoring protein sulfenylation, [¹⁸F]Fluoro-DCP, demonstrates the broader strategy of using fluorinated probes to image specific aspects of cellular redox metabolism. nih.gov This approach could conceptually be adapted to design fluoroethoxy-containing probes that target markers of hypoxia or neuroinflammation. The fluoroethoxy group could provide favorable pharmacokinetic properties for brain penetration in neuroinflammation imaging or for accumulation in hypoxic tumor regions.

Role in Pharmaceutical Research and Drug Discovery (Conceptual)

The inclusion of fluoroethoxy moieties in drug candidates is a conceptual strategy in pharmaceutical research aimed at optimizing the pharmacokinetic profile of a molecule. While specific drugs containing the this compound structure are not widely documented, the principles governing the effects of fluorination and ether linkages are well-established.

The introduction of a fluoroethoxy group can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Fluorine is highly electronegative and can alter the electronic properties of a molecule, potentially influencing its binding to target proteins and metabolic enzymes. researchgate.net

The presence of the ether linkage in the fluoroethoxy group can increase the flexibility of the molecule, which may influence its ability to cross biological membranes and interact with its target. uniroma1.it Furthermore, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug. researchgate.net This can lead to improved oral bioavailability, as a greater proportion of the administered dose reaches systemic circulation. uark.edumdpi.com

The fluoroethoxy group can influence how a drug molecule interacts with its biological target. The electronegativity of the fluorine atom can lead to the formation of specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of the drug for its receptor. researchgate.net

For example, in the context of the fluoroethoxy tryptophan analogues, the fluoroethoxy group is positioned on the indole (B1671886) ring, which is a key recognition element for the LAT1 transporter. nih.gov The electronic and steric properties of the fluoroethoxy group can influence the orientation of the molecule within the binding pocket of the transporter, thereby affecting its transport efficiency. nih.govsnmjournals.org

Research in Agricultural Applications (Conceptual, based on related compounds)

The application of this compound derivatives in agriculture is largely conceptual and based on the known utility of other fluorinated compounds in this sector. Fluorine-containing molecules are prevalent in the agrochemical industry, with over 40% of agrochemicals containing at least one fluorine atom. nih.gov

The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. The strong carbon-fluorine bond can increase the metabolic stability of the compound in the target pest and in the environment, leading to a longer duration of action. researchgate.net Furthermore, the unique electronic properties of fluorine can influence the compound's mode of action and its interaction with biological targets in plants or insects. nih.gov

Conceptually, derivatives of this compound could be designed as novel agrochemicals. The fluoroethoxy moiety could be incorporated into a known herbicidal or pesticidal scaffold to improve its properties, such as its uptake and translocation in plants or its metabolic stability in insects. However, extensive research would be required to evaluate the efficacy and environmental safety of any such new compounds.

1 Exploration of Systemic Properties in Crop Protection

Research into fluorinated fungicides has shown that their systemic properties can vary widely depending on the specific molecular structure. Generally, for a compound to be systemic, it needs to possess a balance of lipophilicity and hydrophilicity to cross plant cuticles and membranes and then move within the plant's vascular systems, primarily the xylem for upward (acropetal) movement.

While direct research on the systemic properties of this compound derivatives is not extensively published, the behavior of other fluorinated fungicides provides valuable insights. For instance, studies on fungicides containing fluoroalkyl groups have demonstrated their potential for systemic activity. The presence of a fluoroethoxy group, as in this compound, can impact a molecule's polarity and hydrogen bonding capabilities, which are crucial for its movement through the plant.

The term 'systemic fungicide' is most often applied to compounds that are mobile within the plant's apoplastic pathways (xylem). researchgate.net These fungicides can be taken up by the roots or other plant parts and transported upwards to the leaves. researchgate.net However, movement from treated leaves to other plant parts, especially downwards (basipetal) in the phloem, is less common for fungicides. researchgate.net

The introduction of fluorine can alter a molecule's metabolic stability. The strong carbon-fluorine bond can prevent or slow down enzymatic degradation within the plant, potentially leading to longer-lasting protection. Research on various fluorinated agrochemicals indicates that the strategic placement of fluorine can fine-tune a compound's systemic behavior and biological efficacy. nih.gov

To illustrate the systemic behavior of related fluorinated fungicides, the following table summarizes findings from various studies. It is important to note that these are not derivatives of this compound but provide a general understanding of how fluorination can influence systemic properties in crop protection agents.

| Fungicide Class/Compound | Systemic Movement | Key Research Findings |

| Triazole Fungicides | Acropetal (upward) in xylem | These fungicides are known to penetrate plant tissues and move upwards, providing protection to new growth. researchgate.net |

| Flumorph | Upward in xylem, translaminar | Flumorph is a systemic fungicide that readily translocates upwards in the xylem. It also exhibits translaminar activity (movement from one side of a leaf to the other) but does not move from leaf to leaf. |

| Oxathiapiprolin | Limited root-to-shoot translocation | Primarily accumulates in the roots with restricted movement to the upper parts of the plant. Uptake is through both passive and aquaporin-dependent transport. nih.gov |

| Famoxadone | Limited root-to-shoot translocation | Similar to oxathiapiprolin, it mainly stays in the roots with limited upward movement. nih.gov |

This table is for illustrative purposes and shows the systemic properties of various fluorinated fungicides to provide context.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-(2-fluoroethoxy)ethane in laboratory settings?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 1-azido-2-(2-fluoroethoxy)ethane. For example, CuSO₄·5H₂O and sodium ascorbate in DMSO at 75°C yield the product with 64% efficiency . Alternatively, nucleophilic substitution reactions involving fluoroethyl intermediates under anhydrous conditions may be employed.

- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMSO for high-boiling reactions) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies fluorine environments (e.g., -CF₂ vs. terminal -F groups) and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for detecting decomposition products like 1-fluoroethyl cations during ionization .

- IR Spectroscopy : Confirms C-F (1050–1250 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretching vibrations.

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or thermal decomposition. Avoid exposure to static discharge, as fluorinated ethers are prone to explosive decomposition under high energy .

Advanced Research Questions

Q. What mechanistic pathways govern the decomposition of this compound under mass spectrometry conditions?

- Analysis : During dissociative ionization, the molecular ion undergoes ring-opening via fluorine anchimeric assistance, leading to hydrogen migration and formation of 1-fluoroethyl cations (m/z 47). Competing pathways include direct C-O cleavage (18% yield) and positional hydrogen loss (34% yield) .

- Experimental Design : Use collision-induced dissociation (CID) experiments paired with isotopic labeling (e.g., deuterated analogs) to trace hydrogen migration pathways.

Q. How can this compound be functionalized for ¹⁸F-based radiopharmaceutical applications?

- Methodology : Incorporate ¹⁸F via nucleophilic substitution using K¹⁸F/Kryptofix 222 in aprotic solvents (e.g., acetonitrile). For bioconjugation, modify the ethoxy chain with sulfonyl groups (e.g., ¹⁸F-DEG-VS) to enable thiol-reactive labeling of peptides in aqueous buffers .

- Validation : Assess radiochemical purity via radio-TLC and stability in physiological buffers (pH 7.4, 37°C) over 4 hours.

Q. What computational tools predict feasible synthetic routes or reaction intermediates for fluorinated ethers like this compound?

- Approach : Use AI-driven platforms (e.g., Pistachio, Reaxys) for retrosynthesis planning. For mechanistic studies, perform density functional theory (DFT) calculations to model transition states during fluorine-assisted ring-opening or hydrogen migration .

- Case Study : DFT simulations of the ethylen fluoronium ion intermediate (generated from analogous compounds) reveal activation energies < 30 kcal/mol for ring-opening, consistent with experimental MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.